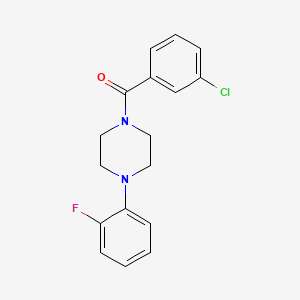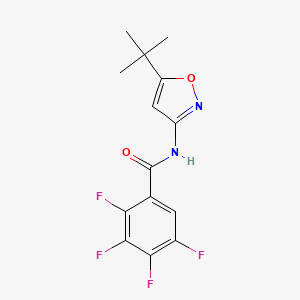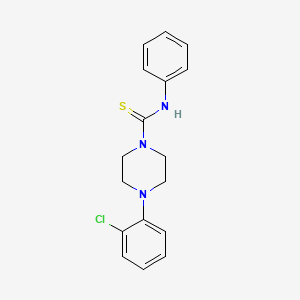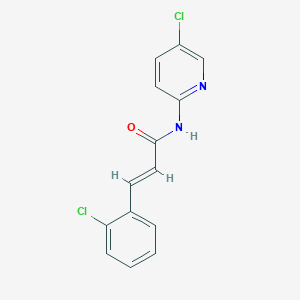![molecular formula C15H19ClFNOS B5846702 2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5846702.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it belongs to the class of cyclohexylacetamide derivatives. CFM-2 has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
作用機序
The exact mechanism of action of CFM-2 is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By reducing the production of inflammatory mediators such as prostaglandins and nitric oxide, CFM-2 can effectively reduce inflammation and pain.
Biochemical and Physiological Effects
CFM-2 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, it has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. CFM-2 has also been shown to have a relatively long half-life, which may make it a suitable candidate for the development of long-acting drugs.
実験室実験の利点と制限
One of the main advantages of CFM-2 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, its favorable safety profile and long half-life make it an attractive candidate for further investigation. However, one limitation of CFM-2 is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several potential future directions for research on CFM-2. One possible direction is to investigate its potential as a treatment for other diseases such as cancer, Alzheimer's disease, and multiple sclerosis. Another direction is to explore its potential as a drug for the treatment of chronic pain, which is a significant unmet medical need. Additionally, further research is needed to fully understand the mechanism of action of CFM-2, which may lead to the development of more potent and selective drugs based on this compound.
Conclusion
In conclusion, CFM-2 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs for the treatment of various diseases. While there are still some limitations and unanswered questions surrounding this compound, its potential as a therapeutic agent warrants further investigation.
合成法
The synthesis of CFM-2 involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfide to form 2-chloro-6-fluorobenzyl thiol. This intermediate product is then reacted with N-cyclohexylacetamide in the presence of a base to yield CFM-2. The overall synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications. In particular, it has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This makes it a promising candidate for the development of new drugs for the treatment of diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain.
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNOS/c16-13-7-4-8-14(17)12(13)9-20-10-15(19)18-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDASDJESDJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)
![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
![2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)

![2-(4-isopropylphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5846639.png)


![3-methyl-5-oxo-4-{[3-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5846659.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)

![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5846685.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5846687.png)
